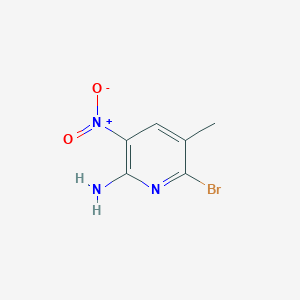
6-Bromo-5-methyl-3-nitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-methyl-3-nitropyridin-2-amine is a brominated and nitrated pyridine derivative. This compound is characterized by the presence of a bromine atom, a nitro group, and a methylamino group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-methyl-3-nitropyridin-2-amine typically involves multi-step processes. One efficient method includes regioselective methoxylation, oxidation, and nucleophilic substitution, followed by bromination and hydrolysis. The choice of reagents and reaction conditions, such as the use of aqueous ammonia or a copper catalyst, plays a crucial role in the synthesis.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis of related brominated and nitrated pyridine derivatives often involves large-scale chemical processes that ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of different derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Polar aprotic solvents are often used to facilitate these reactions.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Scientific Research Applications
6-Bromo-5-methyl-3-nitropyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.
Biological Research: It serves as a biochemical reagent in life science-related research.
Mechanism of Action
The mechanism of action of 6-Bromo-5-methyl-3-nitropyridin-2-amine involves its interaction with molecular targets and pathways. The compound’s bromine and nitro groups play a significant role in its reactivity and biological activity . Quantum mechanical and spectroscopic studies provide insights into its molecular geometry and electronic structure, which influence its effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid
- 2-Amino-5-bromo-3-nitropyridine
- 5-Bromo-3-chloropyridin-2-amine
Uniqueness
Properties
Molecular Formula |
C6H6BrN3O2 |
|---|---|
Molecular Weight |
232.03 g/mol |
IUPAC Name |
6-bromo-5-methyl-3-nitropyridin-2-amine |
InChI |
InChI=1S/C6H6BrN3O2/c1-3-2-4(10(11)12)6(8)9-5(3)7/h2H,1H3,(H2,8,9) |
InChI Key |
KSIVMSSSLADTLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1Br)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















